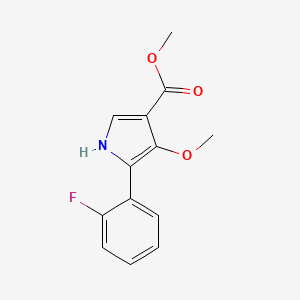
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxylate ester group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrole derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s derivatives have shown promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 5-(2-chlorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
- Methyl 5-(2-bromophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
- Methyl 5-(2-iodophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom’s electronegativity and size can influence the compound’s reactivity, stability, and interaction with biological targets.
生物活性
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (CAS No. 1902955-23-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer activity, anti-inflammatory effects, and other pharmacological effects.
- Molecular Formula : C13H12FNO3
- Molecular Weight : 249.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis and cell cycle arrest | |
| SF-268 | 12.50 | Inhibition of proliferation | |
| NCI-H460 | 42.30 | Disruption of microtubule dynamics |
Case Studies
- Study on MCF7 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells, with an IC50 value of 3.79 µM, indicating its potential as a therapeutic agent for breast cancer treatment .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and subsequent cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Pharmacological Profile
The pharmacological profile of this compound suggests it may have multiple therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain strains, although further research is needed to elucidate these effects.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative conditions.
属性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-17-12-9(13(16)18-2)7-15-11(12)8-5-3-4-6-10(8)14/h3-7,15H,1-2H3 |
InChI 键 |
IOQOMRHBWGQFMR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(NC=C1C(=O)OC)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















